

Application Notes and Protocols: Acid Red 44 Staining Solution

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Compound of Interest

Compound Name: Acid Red 44

Cat. No.: B110021

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These application notes provide a detailed protocol for the preparation and use of **Acid Red 44** staining solution, specifically for the Martius, Scarlet, and Blue (MSB) trichrome staining method. The MSB stain is a valuable tool for the selective demonstration of fibrin, collagen, and muscle fibers in tissue sections.

Introduction

Acid Red 44, also known by its synonyms Crystal Ponceau 6R, Ponceau 6R, and C.I. 16250, is an anionic azo dye.^[1] In histological applications, it is a key component of the Martius, Scarlet, and Blue (MSB) trichrome stain, where it is used to stain fibrin.^{[2][3]} The MSB method is a differential staining technique that relies on the sequential application of dyes with different molecular weights to color various tissue components in contrasting colors.^[4] This allows for the clear visualization and differentiation of fibrin deposits, connective tissue, and erythrocytes, which is particularly useful in pathological and toxicological studies.^{[2][5]}

Principle of MSB Trichrome Staining

The MSB trichrome staining method is based on the principle of differential porosity of tissue components.^[4] Smaller dye molecules will initially stain less porous tissues. Subsequently, larger dye molecules will displace the smaller ones in more porous structures.^[4] The MSB protocol typically involves three main staining solutions:

- Martius Yellow: A small molecule dye that initially stains erythrocytes and early fibrin yellow. [4]
- Crystal Scarlet (**Acid Red 44**): A medium-sized molecule that displaces the Martius Yellow in more mature fibrin and also stains muscle, appearing red.[4]
- Methyl Blue (or Aniline Blue): A large molecule dye that displaces the red stain from the highly porous collagen fibers, coloring them blue.[4]

Phosphotungstic acid is used as a differentiating agent to decolorize the collagen after the Crystal Scarlet step, allowing for the subsequent blue staining.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the preparation of the staining solutions and the execution of the MSB staining protocol.

Table 1: Composition of Staining Solutions

Solution Name	Reagent	Concentration/Amount	Solvent
Crystal Scarlet (Acid Red 44) Solution	Crystal Scarlet (Acid Red 44)	1 g	97.5 mL Distilled Water + 2.5 mL Glacial Acetic Acid
Martius Yellow Solution	Martius Yellow	0.5 g	100 mL 95% Ethanol + 2 g Phosphotungstic Acid
Methyl Blue Solution	Methyl Blue	0.5 g	98 mL Distilled Water + 1 mL Glacial Acetic Acid
Phosphotungstic Acid Solution	Phosphotungstic Acid	1 g	100 mL Distilled Water

Data compiled from Stainsfile.[2]

Table 2: MSB Staining Protocol Timings

Step	Reagent/Action	Incubation Time
1	Deparaffinization and Rehydration	Standard Procedure
2	Mordanting (e.g., Bouin's fluid at 56°C)	1 hour
3	Nuclear Staining (e.g., Weigert's iron hematoxylin)	5-10 minutes
4	Martius Yellow Staining	2 minutes
5	Crystal Scarlet (Acid Red 44) Staining	10 minutes
6	Differentiation with Phosphotungstic Acid	Up to 10 minutes
7	Methyl Blue Staining	Up to 10 minutes
8	Acetic Acid Rinse	Brief rinse
9	Dehydration and Clearing	Standard Procedure

Data compiled from Stainsfile and Histological Techniques.[\[2\]](#)[\[3\]](#)

Experimental Protocols

Preparation of Staining Solutions

4.1.1. Crystal Scarlet (Acid Red 44) Staining Solution (1% w/v)

- Weigh 1 g of Crystal Scarlet (Acid Red 44) powder.
- In a glass beaker, add the powder to 97.5 mL of distilled water.
- Add 2.5 mL of glacial acetic acid to the solution.
- Stir with a magnetic stirrer until the dye is completely dissolved.

- Store the solution in a labeled, airtight container at room temperature.

4.1.2. Martius Yellow Solution

- Weigh 0.5 g of Martius Yellow and 2 g of phosphotungstic acid.
- Dissolve both in 100 mL of 95% ethanol.
- Stir until fully dissolved.
- Store in a labeled, airtight container at room temperature.

4.1.3. Methyl Blue Solution

- Weigh 0.5 g of Methyl Blue.
- Dissolve in 98 mL of distilled water.
- Add 1 mL of glacial acetic acid.
- Stir until fully dissolved.
- Store in a labeled, airtight container at room temperature.

4.1.4. 1% Phosphotungstic Acid Solution

- Weigh 1 g of phosphotungstic acid.
- Dissolve in 100 mL of distilled water.
- Stir until fully dissolved.
- Store in a labeled, airtight container at room temperature.

MSB Staining Protocol for Paraffin Sections

- Deparaffinization and Rehydration: Deparaffinize tissue sections through xylene and rehydrate through a graded series of ethanol to distilled water.

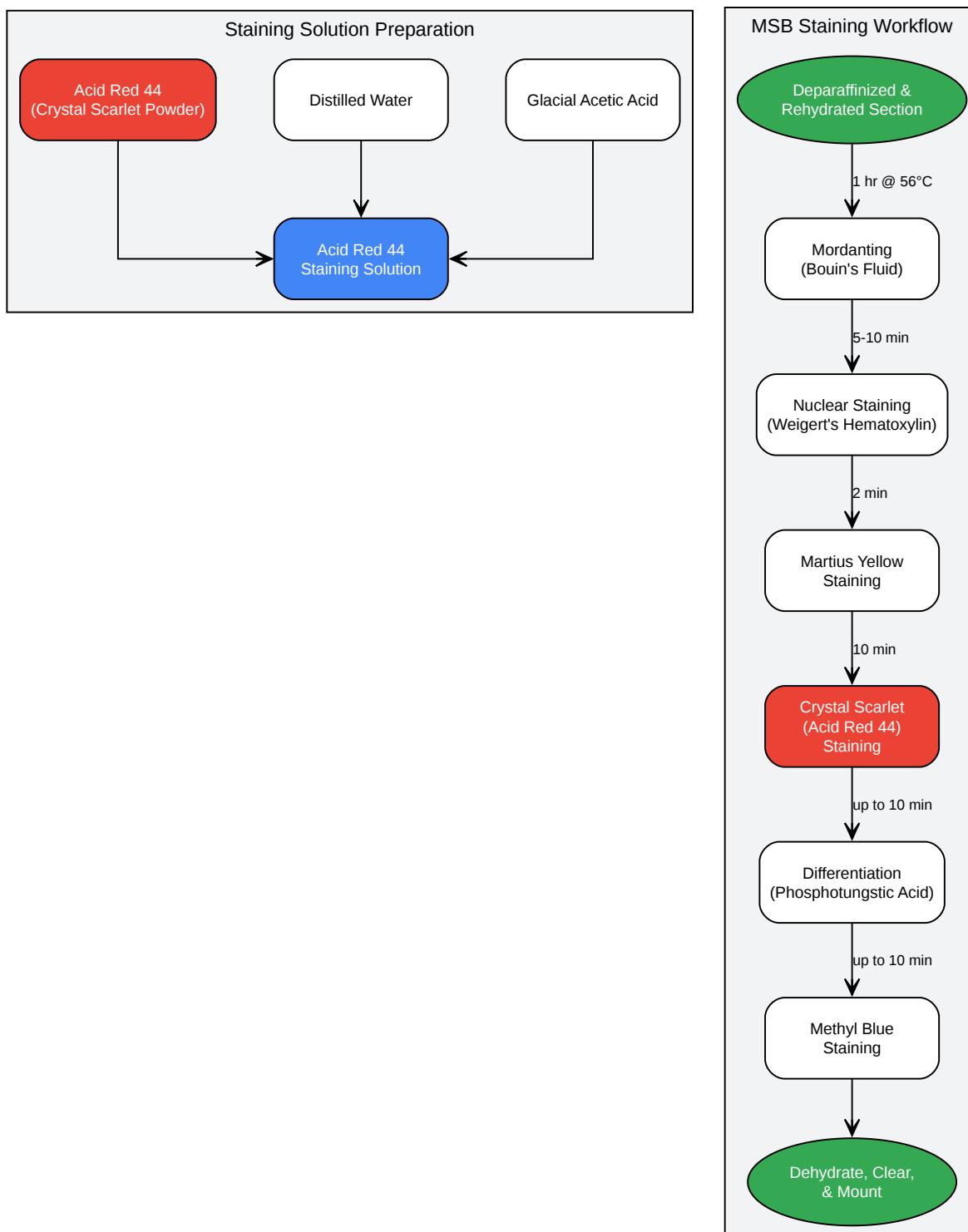
- Mordanting: For formalin-fixed tissues, mordant sections in Bouin's fluid for 1 hour at 56°C to improve staining quality.[\[2\]](#) Rinse well with running tap water until the yellow color is removed.
- Nuclear Staining: Stain nuclei with an acid-resistant nuclear stain such as Weigert's iron hematoxylin for 5-10 minutes.[\[2\]](#)
- Wash: Rinse in running tap water for 5-10 minutes, then rinse with 95% ethanol.[\[2\]](#)[\[6\]](#)
- Martius Yellow Staining: Place slides in Martius Yellow solution for 2 minutes.[\[2\]](#)
- Rinse: Rinse with distilled water.[\[2\]](#)
- Crystal Scarlet (**Acid Red 44**) Staining: Place slides in Crystal Scarlet solution for 10 minutes.[\[2\]](#)
- Rinse: Rinse with distilled water.[\[2\]](#)
- Differentiation: Differentiate in 1% phosphotungstic acid solution. Check microscopically until collagen is decolorized and only fibrin remains red. This may take up to 10 minutes.[\[2\]](#)[\[6\]](#)
- Rinse: Rinse with distilled water.[\[3\]](#)
- Methyl Blue Staining: Stain with Methyl Blue solution until collagen appears blue. This may take up to 10 minutes.[\[2\]](#)
- Acetic Acid Rinse: Rinse briefly with 1% aqueous acetic acid.[\[2\]](#)
- Dehydration and Clearing: Rapidly dehydrate sections through graded alcohols, clear in xylene, and mount with a resinous mounting medium.[\[2\]](#)

Expected Results

- Fibrin: Red[\[2\]](#)
- Early/Fresh Fibrin: Yellow[\[2\]](#)
- Erythrocytes: Yellow[\[2\]](#)

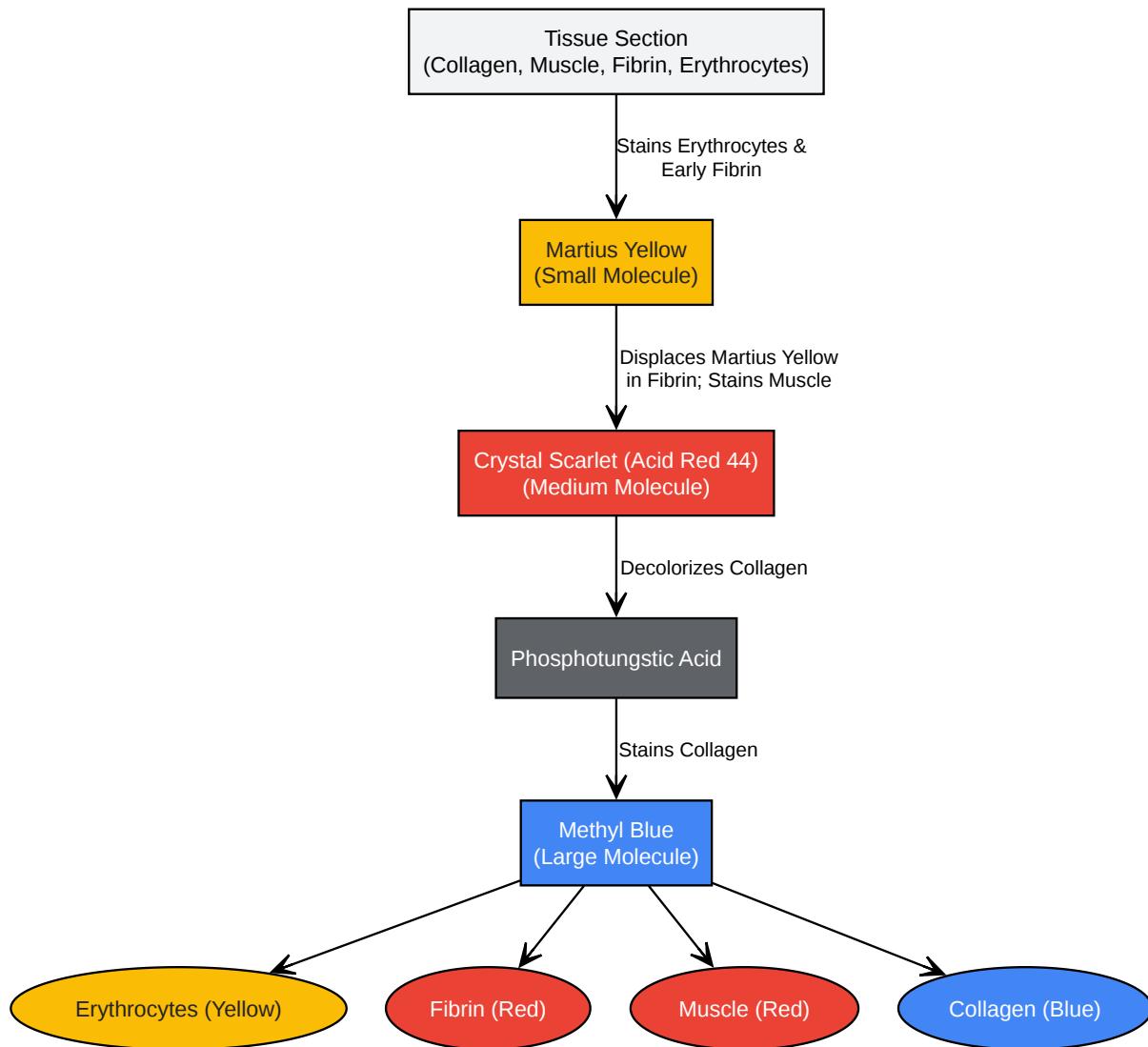
- Muscle: Pink to Pale Red[6]
- Collagen/Connective Tissue: Blue[2]
- Nuclei: Blue-Black[6]

Visualizations



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Figure 1. Workflow for preparing Acid Red 44 staining solution and its use in the MSB protocol.



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References

- 1. m.youtube.com [m.youtube.com]
- 2. stainsfile.com [stainsfile.com]
- 3. Histological Techniques [histologicaltechniques.com]
- 4. The M.S.B Method [nsh.org]
- 5. Lendum (-MSB) staining for fibrin identification in sealed skin grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avantik-us.com [avantik-us.com]
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